(E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the acetamido and benzoate groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional ketone or hydroxyl groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential anticancer properties are of particular interest. Researchers are investigating its mechanism of action and efficacy in inhibiting cancer cell growth.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s ability to bind to these targets can modulate their activity, leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoic acid
- Ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate
Uniqueness
What sets (E)-ethyl 2-(2-(3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetamido)benzoate apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its (E)-configuration, in particular, can influence its interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
ethyl 2-[[(2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-2-26-19(25)12-7-3-4-8-13(12)21-17(23)11-16-18(24)22-15-10-6-5-9-14(15)20-16/h3-11,20H,2H2,1H3,(H,21,23)(H,22,24)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWYNWSXVKLSDZ-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C=C2C(=O)NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/2\C(=O)NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.